N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 3,4-dimethoxyphenyl group linked to a pyrrole ring substituted with a 1,2,4-oxadiazol-5-yl moiety bearing a 4-methylphenyl substituent. Its synthesis likely involves multi-step reactions, including cyclization to form the oxadiazole ring and coupling strategies to assemble the pyrrole-acetamide framework.
The crystallographic determination of its structure may employ SHELX programs, which are widely used for small-molecule refinement and structure solution . Hydrogen-bonding patterns, critical for understanding its solid-state behavior, can be analyzed using graph set theory, as described by Bernstein et al. .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-15-6-8-16(9-7-15)22-25-23(31-26-22)18-5-4-12-27(18)14-21(28)24-17-10-11-19(29-2)20(13-17)30-3/h4-13H,14H2,1-3H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVXBZQCEZOAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which includes CDK5, GSK3, DYRK1A, CLK1, and CK1. They play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mode of Action
The compound interacts with its targets (CLK1 and DYRK1A kinases) by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to these kinases, thereby preventing them from carrying out their normal function
Biochemical Pathways
The inhibition of CLK1 and DYRK1A kinases affects various biochemical pathways. These kinases are implicated in numerous regulation processes, especially in Alzheimer’s disease. .
Result of Action
The result of the compound’s action is the inhibition of CLK1 and DYRK1A kinases, which leads to alterations in the cellular processes regulated by these kinases. The molecular and cellular effects of this action are complex and depend on the specific cellular context. Detailed studies are needed to fully understand these effects.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.44 g/mol. The compound features a complex structure that includes a dimethoxyphenyl group and an oxadiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O3 |
| Molecular Weight | 396.44 g/mol |
| LogP | 3.4348 |
| Polar Surface Area | 43.416 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Biological Activities
Recent studies have shown that derivatives of oxadiazole compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has been evaluated for its efficacy against various cancer cell lines and its potential as an anti-inflammatory agent.
Anticancer Activity
Research indicates that compounds containing the oxadiazole ring can inhibit cancer cell proliferation. For instance, one study reported that similar oxadiazole derivatives exhibited IC50 values ranging from 36 μM to 92.4 μM against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) . The presence of the dimethoxyphenyl and pyrrole groups may enhance the compound's binding affinity to target proteins involved in tumor growth.
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. The compound has been suggested to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, related compounds have shown IC50 values between 0.2 μM and 1.33 μM against COX-II . This inhibition could lead to reduced inflammation and pain relief in various conditions.
The precise mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cell signaling pathways related to cancer proliferation and inflammation.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
- Study on Anticancer Efficacy : A derivative with structural similarities demonstrated significant cytotoxicity against human lung adenocarcinoma cells with an IC50 value of approximately 36 μM .
- Anti-inflammatory Assessment : In vivo studies indicated that oxadiazole derivatives significantly reduced edema in animal models by inhibiting COX activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents and core heterocycles. Below is a comparative analysis of key derivatives:
Table 1: Structural Comparison of Acetamide Derivatives
| Compound ID/Name | Core Heterocycle | Key Substituents | Notable Features |
|---|---|---|---|
| Target Compound | 1,2,4-Oxadiazole | 3,4-Dimethoxyphenyl, 4-Methylphenyl | Electron-rich aryl groups; potential H-bond donors/acceptors |
| 714213-81-7 (2-chloro-N-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide) | Benzamide | Chlorophenyl, 3-Methoxyphenyl | Chlorine substituent enhances lipophilicity |
| 717863-11-1 (2-[3-(acetylamino)phenoxy]-N-[(4-chlorophenyl)sulfonyl]acetamide) | Sulfonamide | 4-Chlorophenylsulfonyl, Acetamidophenoxy | Sulfonyl group improves metabolic stability |
| 633286-24-5 (N~1~,N~1~-dibenzyl-2-[(3,4-dimethoxyphenyl)sulfonylamino]acetamide) | Sulfonamide | 3,4-Dimethoxyphenylsulfonyl, Dibenzyl | Steric hindrance from dibenzyl groups |
| Pharmacopeial Forum Compounds (m, n, o) | Tetrahydropyrimidine | Diphenylhexan, 2-Oxotetrahydropyrimidinyl | Complex stereochemistry; hydroxyl group for solubility |
Key Findings:
Sulfonamide-containing derivatives (e.g., 717863-11-1) exhibit stronger hydrogen-bonding capacity due to the sulfonyl group, which may improve crystallinity .
Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, enhancing π-π stacking interactions in biological targets compared to chlorophenyl or methyl groups in analogs .
- Compounds with bulky substituents (e.g., 633286-24-5’s dibenzyl groups) show reduced conformational flexibility, which could limit binding to enzyme active sites.
Biological Implications: While direct activity data for the target compound are unavailable, oxadiazole derivatives are known for antimicrobial and anti-inflammatory properties. Its 4-methylphenyl group may confer selectivity toward hydrophobic binding pockets, unlike the polar acetamidophenoxy group in 717863-11-1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
